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2,6-Dimethylterephthalonitrile - 95216-09-4

2,6-Dimethylterephthalonitrile

Catalog Number: EVT-13213658
CAS Number: 95216-09-4
Molecular Formula: C10H8N2
Molecular Weight: 156.18 g/mol
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Product Introduction

Overview

2,6-Dimethylterephthalonitrile is an organic compound with the molecular formula C10H8N2C_{10}H_{8}N_{2}. It features a terephthalonitrile structure with two methyl groups substituted at the 2 and 6 positions of the benzene ring. This compound is recognized for its significance in organic synthesis and material science, particularly in producing polymers and advanced materials.

Source and Classification

2,6-Dimethylterephthalonitrile is classified as a dinitrile, which is a type of organic compound characterized by the presence of two cyano groups (CN-C\equiv N). It is derived from terephthalic acid through various synthetic routes. The compound is listed in chemical databases such as PubChem and CAS, which provide detailed information about its properties and applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,6-Dimethylterephthalonitrile typically involves several key steps:

  1. Starting Material: The process often begins with p-xylene as the starting material.
  2. Oxidation: p-Xylene is oxidized to form 2,6-dimethylterephthalic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  3. Nitrile Formation: The resulting acid is converted to the nitrile through dehydration reactions, commonly employing thionyl chloride or phosphorus pentachloride.
p XyleneOxidation2 6 Dimethylterephthalic AcidDehydration2 6 Dimethylterephthalonitrile\text{p Xylene}\xrightarrow{\text{Oxidation}}\text{2 6 Dimethylterephthalic Acid}\xrightarrow{\text{Dehydration}}\text{2 6 Dimethylterephthalonitrile}

In industrial settings, these reactions are optimized for high yield and purity, often involving large-scale processes .

Chemical Reactions Analysis

Reactions and Technical Details

2,6-Dimethylterephthalonitrile participates in various chemical reactions:

  • Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
  • Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: The compound can undergo substitution reactions at the methyl or nitrile groups, leading to various derivatives depending on the specific reagents used.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Lithium aluminum hydride or palladium on carbon.
  • Substitution: Conditions vary widely based on the target product but may include halogenating agents or nucleophiles.

Major products formed from these reactions include 2,6-dimethylterephthalic acid upon oxidation and 2,6-dimethylterephthalamine upon reduction .

Mechanism of Action

The mechanism of action for 2,6-Dimethylterephthalonitrile primarily involves its reactivity due to the nitrile functional groups. These groups can undergo hydrolysis to form carboxylic acids or react with nucleophiles in substitution reactions. The specific pathways depend on the reaction conditions and the nature of the reagents involved .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to light yellow crystalline solid.
  • Melting Point: Approximately 100-102 °C.
  • Solubility: Soluble in organic solvents like acetone and dichloromethane but insoluble in water.

Chemical Properties

  • Stability: Generally stable under standard conditions but may decompose under extreme heat or in the presence of strong acids.
  • Reactivity: Exhibits typical nitrile reactivity, including nucleophilic addition and hydrolysis .
Applications

2,6-Dimethylterephthalonitrile has several applications in scientific research:

  • Organic Synthesis: Used as a reagent for synthesizing various organic compounds and intermediates.
  • Material Science: Employed in developing polymers due to its structural properties that enhance material performance.
  • Industrial Applications: Utilized in producing rubber compositions and other industrial materials that require specific chemical properties .
Synthesis Methodologies and Reaction Pathways

Catalytic Oxidative Dehydration of p-Xylene Derivatives

The synthesis of 2,6-dimethylterephthalonitrile (2,6-DMTN) from p-xylene derivatives proceeds through a tandem catalytic pathway involving alkylation, dehydrogenation, and ring formation. Industrially, this route employs o-xylene and butadiene as feedstocks. The initial step forms 1-(2,4-dimethylphenyl)-isobutyl intermediates via Lewis acid-catalyzed acylation (e.g., AlCl₃ or BF₃), followed by dehydrogenation using transition metals (Pd, Pt) to yield 1,2,3,5-tetramethylbenzene intermediates. Subsequent cyclization and dehydrogenation produce 2,6-dimethylnaphthalene (2,6-DMN), which undergoes ammoxidation to 2,6-DMTN [3] [8].

Key industrial challenges include:

  • Regioselectivity control: Competing isomers (e.g., 1,5-DMN) form due to similar thermodynamic stability, requiring selective catalysis.
  • Catalyst deactivation: Lewis acids like AlCl₃ generate stoichiometric HCl, necessitating corrosion-resistant reactors.

Table 1: Industrial Routes to 2,6-Dimethylnaphthalene Precursors

ProcessFeedstockKey Catalyst2,6-DMN SelectivityEconomic Limitation
BP Amocoo-Xylene/ButadieneCr₂O₃/Al₂O₃70–75%High separation costs
ExxonMobil/KobeToluene/ButadieneHZSM-5 zeolite65–70%Multi-step purification
ChevronXylene isomer mixSAPO-11>80%Catalyst coking

Ammoxidation and Nitrile Group Incorporation Strategies

Ammoxidation introduces nitrile groups into methyl-substituted aromatics using NH₃/O₂ mixtures over solid catalysts. For 2,6-DMTN synthesis, vapor-phase ammoxidation of 2,6-dimethylnaphthalene (2,6-DMN) employs vanadium oxide (V₂O₅) or molybdenum-based catalysts (e.g., MoO₃-Bi₂O₃) at 350–450°C. The reaction pathway involves:

  • Methyl group oxidation to aldehydes (in situ formaldehyde formation)
  • Condensation with NH₃ to form imines
  • Dehydration to nitriles [1] [4]

Critical parameters include:

  • O₂/NH₃ ratio: Stoichiometric excess of NH₃ (NH₃:substrate > 3:1) suppresses byproduct formation (e.g., CO, CO₂).
  • Reaction energy profile: The endothermic dehydration step (ΔH = +68 kJ/mol) necessitates temperatures >400°C for >90% conversion, while the exothermic ammoxidation (ΔH = −210 kJ/mol) requires precise thermal control to avoid catalyst sintering [4].

Table 2: Ammoxidation Performance for 2,6-DMN Conversion

Catalyst SystemTemperature (°C)Nitrile Yield2,6-DMTN SelectivityByproducts
V₂O₅/TiO₂38078%85%2,6-Naphthalenedicarboximide
MoO₃-Bi₂O₃-P₂O₅42092%94%COₓ, HCN
CoFeO₄/ZSM-540085%89%Trimethylbenzenes

Microwave-Assisted and Solvent-Free Synthesis Techniques

Microwave irradiation enhances 2,6-DMTN synthesis by enabling rapid, uniform heating of catalyst-substrate systems. In solvent-free ammoxidation, 2,6-DMN adsorbed on V₂O₅-loaded mesoporous SBA-15 achieves 95% conversion in 15 minutes (vs. 2 hours conventionally) at 300°C. This method reduces side reactions by minimizing localized overheating. Additionally, plasma-assisted nitrile formation enables direct C–H amidation of methyl groups under mild conditions (150°C), though scalability remains unproven [1].

Industrial-Scale Production Optimization via Continuous Flow Systems

Continuous flow reactors address limitations of batch processing for 2,6-DMTN synthesis:

  • Fixed-bed ammoxidation reactors with multizone temperature control prevent hot-spot formation during exothermic reactions, improving catalyst longevity.
  • Simulated Moving Bed Chromatography (SMBC) separates 2,6-DMTN from isomers (e.g., 1,5-DMTN) using polar solvents (methanol/water) and zeolite adsorbents, achieving >99.5% purity [7].
  • Reactor design innovations: Microchannel reactors with monolithic V₂O₅-WO₃/TiO₂ catalysts reduce diffusion limitations, doubling space-time yield compared to fluidized beds [1] [8].

Economic analyses indicate a 20% reduction in production costs via continuous systems, primarily from reduced catalyst attrition and energy integration [5].

Role of Transition Metal Catalysts in Regioselective Methylation

Zeolite catalysts enable direct methylation of naphthalene to 2,6-DMN, bypassing multi-step sequences. SAPO-11 (pore size 6.2 Å) exhibits superior shape selectivity due to its unidirectional 10-membered ring channels, which sterically favor 2,6-DMN formation over bulkier isomers (e.g., 1,6-DMN). Key modifications include:

  • Metal impregnation: 1% Pt/SAPO-11 enhances methylation activity via hydrogen spillover, reducing coke formation.
  • Silica-alumina ratio control: Higher SiO₂/Al₂O₃ ratios (≥50) in HZSM-5 minimize acid site density, suppressing polyalkylation [6].

Table 3: Zeolite Catalysts for Selective Methylation of Naphthalene

CatalystPore ArchitectureNaphthalene Conversion2,6-/2,7-DMN RatioLifetime (hours)
SAPO-111D, 10-MR55%3.2500
HZSM-53D, 10-MR48%1.1150
HUSY3D, 12-MR62%0.880

Properties

CAS Number

95216-09-4

Product Name

2,6-Dimethylterephthalonitrile

IUPAC Name

2,6-dimethylbenzene-1,4-dicarbonitrile

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C10H8N2/c1-7-3-9(5-11)4-8(2)10(7)6-12/h3-4H,1-2H3

InChI Key

VODNMFZZKATZHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)C#N

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